Superior Tolerability at High Doses: Lercanidipine 20 mg vs. Amlodipine 10 mg/Nifedipine GITS 60 mg
In the TOLERANCE observational study of 650 patients in daily clinical practice, treatment with high-dose lercanidipine (20 mg) was associated with a significantly lower rate of vasodilation-related adverse events compared to high-dose amlodipine (10 mg) or nifedipine GITS (60 mg) [1]. Additionally, adverse events in the lercanidipine group were more likely to be mild in severity compared to the comparator group [1].
| Evidence Dimension | Vasodilation-related adverse events at high doses |
|---|---|
| Target Compound Data | 60.8% (95% CI 56.1–65.5); Mild AE: 74.5% |
| Comparator Or Baseline | Amlodipine 10 mg / Nifedipine GITS 60 mg: 76.8% (95% CI 70.7–82.9); Mild AE: 64% |
| Quantified Difference | Absolute reduction: 16.0% (p < 0.001); Mild AE: 10.5% absolute increase (p = 0.035) |
| Conditions | Observational, transversal, multicentre study in primary care setting; 650 patients with essential hypertension treated for at least 1 month. |
Why This Matters
This demonstrates that for patients requiring dose escalation for blood pressure control, lercanidipine offers a significantly lower risk of dose-limiting vasodilatory side effects, which directly impacts treatment adherence and the likelihood of achieving therapeutic targets.
- [1] Barrios V, Escobar C, de la Figuera M, Llisterri JL, Honorato J, Segura J, Calderón A. Tolerability of high doses of lercanidipine versus high doses of other dihydropyridines in daily clinical practice: the TOLERANCE Study. Cardiovasc Ther. 2008;26(1):2-9. PMID: 18466416. View Source
